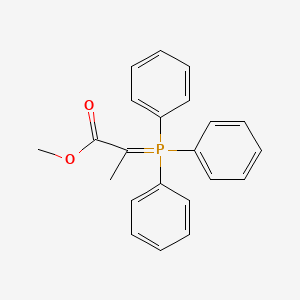

Methyl 2-(triphenylphosphoranylidene)propanoate

Description

Propriétés

IUPAC Name |

methyl 2-(triphenyl-λ5-phosphanylidene)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21O2P/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXPAYJKBTVUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441907 | |

| Record name | Methyl 2-(triphenyl-lambda~5~-phosphanylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2605-68-7 | |

| Record name | Methyl 2-(triphenyl-lambda~5~-phosphanylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Formation of Phosphonium Salt

- Starting materials: Methyl 2-bromopropanoate and triphenylphosphine.

- Reaction conditions: Typically reflux in an inert solvent such as toluene or acetonitrile under an inert atmosphere (nitrogen or argon) to prevent oxidation.

- Duration: Several hours (e.g., 12–24 h) to ensure complete conversion.

- Isolation: The phosphonium salt precipitates out and can be isolated by filtration and washing.

Generation of the Ylide

- Base selection: Strong bases such as n-butyllithium (nBuLi) or sodium hydride (NaH) are used.

- Temperature: Low temperatures (e.g., -78°C) to control the reaction and avoid side reactions.

- Solvent: Dry tetrahydrofuran (THF) or diethyl ether, ensuring anhydrous conditions.

- Procedure: The phosphonium salt is dissolved in the solvent, cooled, and the base is added dropwise to generate the ylide.

- Use: The ylide is typically used immediately in Wittig reactions or can be isolated under inert atmosphere for storage.

Alternative Synthetic Strategies and Research Findings

While the classical method is predominant, recent research has explored modifications and alternative routes to improve yield, stereoselectivity, and scalability.

Use of Alkyl 2-(tri-n-butylphosphoranylidene)acetates for Olefination

A notable advancement is the use of alkyl 2-(tri-n-butylphosphoranylidene)acetates in olefination reactions involving sterically hindered ketones to form compounds similar to this compound derivatives. This method allows olefination at elevated temperatures (~100°C) in toluene, yielding (E)-olefins in good yields. This approach is significant for substrates where conventional olefination fails due to steric hindrance.

Cyclopropanation/Ring Opening Strategy for Stereocenter Establishment

In the context of complex molecule synthesis involving this compound as an intermediate, a cyclopropanation/ring opening strategy has been developed to establish stereogenic centers efficiently. This method involves:

- Oxidative coupling of 2-furaldehyde and geranyl diazoacetate.

- Cyclopropanation catalyzed by Cu(TBS)2 to afford a single diastereomer.

- Reduction and ring-opening steps to generate stereochemically defined intermediates.

This strategy has been demonstrated to work on a decagram scale with good yields and high diastereoselectivity, showcasing the utility of this compound derivatives in complex synthetic sequences.

Data Table: Stock Solution Preparation for this compound

A practical aspect of working with this compound involves preparing stock solutions of known molarity for use in reactions or biological assays. The following table summarizes preparation volumes for different concentrations and amounts of compound:

| Stock Solution Concentration | 1 mg Sample Volume (mL) | 5 mg Sample Volume (mL) | 10 mg Sample Volume (mL) |

|---|---|---|---|

| 1 mM | 2.8704 | 14.3521 | 28.7043 |

| 5 mM | 0.5741 | 2.8704 | 5.7409 |

| 10 mM | 0.287 | 1.4352 | 2.8704 |

This data assists in precise formulation and dosing in experimental procedures.

Summary of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Phosphonium salt formation | Methyl 2-bromopropanoate + triphenylphosphine, reflux, inert atmosphere | Phosphonium salt precipitate, isolated by filtration |

| Ylide generation | Phosphonium salt + strong base (nBuLi/NaH), low temp (-78°C), dry solvent (THF) | This compound ylide, used immediately or stored under inert gas |

| Alternative olefination | Alkyl 2-(tri-n-butylphosphoranylidene)acetate, toluene, 100°C | Efficient olefination of sterically hindered ketones |

| Stereocenter establishment | Cyclopropanation with Cu(TBS)2 catalyst, ring opening with nBuLi | High diastereoselectivity, decagram scale synthesis |

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(triphenylphosphoranylidene)propanoate primarily undergoes the following types of reactions:

Wittig Reaction: As a Wittig reagent, it is used to convert aldehydes and ketones into alkenes.

Substitution Reactions: It can participate in substitution reactions where the triphenylphosphoranylidene group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

Organic Synthesis

Methyl 2-(triphenylphosphoranylidene)propanoate is extensively utilized in organic synthesis for forming carbon-carbon double bonds. Its ability to convert carbonyl compounds into alkenes makes it invaluable in constructing complex organic molecules.

Medicinal Chemistry

This compound plays a significant role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients. The chirality introduced by derivatives of this compound facilitates asymmetric synthesis, crucial for developing enantiopure drugs.

Material Science

In material science, this compound is employed to develop novel materials with specific electronic and optical properties. Its unique reactivity allows for the fabrication of materials with tailored characteristics.

Biological Research

While direct biological activities are not extensively documented, compounds containing phosphonium ylides have been investigated for potential antimicrobial properties. The introduction of chirality may also enhance their applicability in biological systems.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine | Phosphine | Base for ylide formation; used extensively in synthesis |

| Benzylideneacetone | Ylide | Known for its role in Michael additions; less stable |

| Phosphonium Ylide (e.g., Ph3P=CH2) | Ylide | Less sterically hindered; more reactive but less selective |

| Methyl (E)-2-phenyl-3-phosphonopropenoate | Phosphonate | Similar reactivity but different functional groups affecting solubility and reactivity |

Case Studies

-

Total Synthesis of Iejimalide B :

In a study focused on synthesizing Iejimalide B, this compound was utilized to generate key intermediates through the Wittig reaction, demonstrating its efficacy in complex organic synthesis pathways . -

Asymmetric Catalysis :

Research has indicated that derivatives of this compound can be employed in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds necessary for pharmaceutical applications. -

C-C Bond Formation :

A catalytic route utilizing this compound has been explored for C-C bond formation from alcohols, showcasing its versatility in various synthetic methodologies .

Mécanisme D'action

Methyl 2-(triphenylphosphoranylidene)propanoate functions as a Wittig reagent. The mechanism involves the formation of a phosphonium ylide, which reacts with a carbonyl compound to form a betaine intermediate. This intermediate then undergoes rearrangement to produce the alkene product and triphenylphosphine oxide. The primary molecular targets are aldehydes and ketones, and the reaction alters the biochemical pathways of these carbonyl compounds by converting them into alkenes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Ethyl (triphenylphosphoranylidene)acetate

CAS No.: 1099-45-2 Molecular Formula: C₂₂H₂₁O₂P Structural Difference: Replaces the methyl propanoate group with an ethyl acetate moiety (CH₂C(COOEt)=PPh₃). Applications: Like its methyl counterpart, it is used in Wittig reactions for alkene synthesis. However, its ethyl ester group may alter solubility and reactivity. Commercial Availability: Marketed by MedChemExpress as a laboratory chemical (HY-76446) .

Methyl 2-(triphenylphosphoranylidene)acetate

CAS No.: Not explicitly provided in evidence. Structural Difference: Features an acetate group (CH₂C(COOCH₃)=PPh₃) instead of propanoate. Reactivity: The shorter acetate chain may enhance electrophilicity compared to the propanoate derivative, leading to faster reaction kinetics.

Comparative Data Table

Key Research Findings

- Synthetic Utility: this compound demonstrates high efficiency in forming alkenes, as evidenced by its use in Ammocidin D synthesis with yields up to 93% .

- Purification : Flash chromatography (hexanes/Et₂O or hexanes/EtOAc mixtures) is effective for isolating the compound .

- Stability : The compound’s phosphoranylidene group is stable under standard reaction conditions but may degrade under prolonged exposure to moisture or heat.

Activité Biologique

Chemical Structure and Properties

Methyl 2-(triphenylphosphoranylidene)propanoate consists of:

- Ylide Structure : The triphenylphosphoranylidene group (CPh3=P) contributes to its reactivity.

- Molecular Weight : Approximately 348.38 g/mol.

- Appearance : White to light yellow crystalline solid.

- Solubility : Moderately soluble in organic solvents.

Synthesis

The synthesis typically involves:

- Reaction of triphenylphosphine with an appropriate carbonyl compound.

- Esterification to introduce the methyl group.

This multi-step process allows for controlled formation with desired purity levels.

Biological Activity Overview

While specific studies focusing solely on this compound are scarce, several aspects can be inferred from related research:

Antimicrobial Properties

Phosphonium ylides, including those similar to this compound, have shown potential antimicrobial activities. For instance, phosphonium compounds are known to exhibit efficacy against various bacterial strains, suggesting that derivatives of this ylide might also possess similar properties.

Asymmetric Catalysis in Drug Development

The chirality introduced by this compound may facilitate its application in asymmetric synthesis, crucial for producing enantiomerically pure drugs. Asymmetric catalysis is a fundamental technique in medicinal chemistry, enabling the selective formation of one enantiomer over another.

Research Findings and Case Studies

Several studies provide insight into the biological relevance and applications of phosphonium ylides:

- Study on Phosphonium Ylides : Research indicates that ylides can act as intermediates in various reactions, including cycloaddition and condensation reactions, which are essential in synthesizing complex organic molecules relevant to drug discovery .

- Antitumor Activity : Some phosphonium ylides have been investigated for their potential role in targeting cellular mechanisms involved in cancer proliferation. For example, compounds that affect the spliceosome have shown promise as antitumor agents, suggesting that similar mechanisms could be explored with this compound .

Comparative Analysis

The following table summarizes key comparisons between this compound and other related phosphonium ylides:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Ylide | Potential antimicrobial properties |

| Benzyl (triphenylphosphoranylidene)acetate | Ylide | Used in asymmetric synthesis |

| Ethyl 2-(triphenylphosphoranylidene)propionate | Ylide | Investigated for antitumor activity |

Q & A

What are the standard synthetic routes for Methyl 2-(triphenylphosphoranylidene)propanoate, and how is its purity validated?

Methodological Answer:

this compound is typically synthesized via palladium-catalyzed coupling or Wittig-type reactions. For example, analogous procedures involve reacting methyl 2-(4-bromophenyl)propanoate derivatives with triphenylphosphine in the presence of CuI and dichlorobis(triphenylphosphine)palladium(II) under nitrogen at 70°C . Post-synthesis, purity is validated using HPLC (high-performance liquid chromatography) with ≥97% purity thresholds, as standardized in impurity profiling for related propanoate esters . Structural confirmation relies on and NMR to identify key signals (e.g., ester carbonyl at ~170 ppm and phosphoranylidene resonance at ~25 ppm) .

How is this compound utilized in carbon-carbon bond-forming reactions?

Methodological Answer:

This reagent is a key participant in Wittig and Horner-Wadsworth-Emmons reactions, enabling olefination of carbonyl compounds. For instance, it reacts with aldehydes to form α,β-unsaturated esters. Experimental protocols involve dissolving the reagent in anhydrous dichloromethane, adding the aldehyde dropwise under inert atmosphere, and monitoring via TLC until completion. Yields are optimized by controlling stoichiometry (1:1.2 reagent-to-aldehyde ratio) and using molecular sieves to scavenge water . Post-reaction, purification by silica gel chromatography isolates the trans-alkene product with >90% stereoselectivity in optimized cases .

What strategies improve reaction yields when using this compound in sensitive transformations?

Methodological Answer:

Yield optimization requires addressing moisture sensitivity and side reactions. Key strategies include:

- Catalyst tuning : Using Pd(II) catalysts (e.g., PdCl(PPh)) at 0.5-1 mol% loading to minimize decomposition .

- Solvent selection : Anhydrous THF or toluene enhances reagent stability compared to polar solvents .

- Temperature control : Maintaining 60-70°C prevents premature phosphoranylidene decomposition while ensuring reactivity .

- Additives : CuI (5 mol%) accelerates coupling kinetics in Sonogashira-like reactions . Documented yields reach 93% under these conditions .

How are reaction byproducts and impurities analyzed in syntheses involving this compound?

Methodological Answer:

Impurity profiling employs LC-MS and GC-MS to detect side products like hydrolyzed esters or oxidized phosphine byproducts. For example, LC-MS with a C18 column (0.1% formic acid/acetonitrile gradient) resolves peaks corresponding to unreacted starting material (retention time ~12.5 min) and triphenylphosphine oxide (RT ~8.2 min) . Quantitation against reference standards (e.g., EP Impurity A or B ) ensures compliance with <0.15% thresholds for individual impurities. Accelerated stability studies (40°C/75% RH for 6 months) further validate storage conditions .

What mechanistic insights explain the stereochemical outcomes of Wittig reactions with this reagent?

Methodological Answer:

The stereoselectivity arises from the ylide’s geometry and transition-state dynamics. This compound forms a trigonal-bipyramidal oxaphosphorane intermediate, where bulky triphenylphosphine groups favor anti-periplanar alignment of the ester and aldehyde moieties. This leads to predominant trans-alkene formation. Computational studies (DFT at B3LYP/6-31G*) corroborate a lower-energy pathway for trans-adducts (ΔG ~18 kcal/mol vs. 22 kcal/mol for cis) . Experimental evidence includes NMR tracking of ylide formation and kinetic isotopic effects in deuterated solvents .

How should researchers handle and store this compound to ensure stability?

Methodological Answer:

Stability protocols include:

- Storage : Under argon at -20°C in amber glass vials to prevent photodegradation and hydrolysis .

- Handling : Use gloveboxes for aliquot preparation to avoid moisture ingress.

- Reconstitution : Dissolve in anhydrous DCM or THF immediately before use.

Decomposition is monitored via periodic NMR; a shift from δ 18 ppm (intact ylide) to δ 23 ppm (triphenylphosphine oxide) indicates degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.